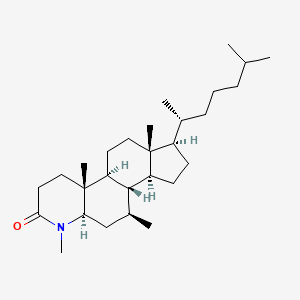
MK-386
Vue d'ensemble
Description
MK-386, également connu sous le nom de 4,7β-diméthyl-4-aza-5α-cholestan-3-one, est un inhibiteur stéroïdien synthétique de l’enzyme 5α-réductase. Ce composé a été signalé pour la première fois en 1994 et a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des affections dépendantes des androgènes telles que l’acné et la perte de cheveux de type androgénique (alopécie androgénique). il n’a jamais été commercialisé en raison d’observations d’hépatotoxicité lors des premiers essais cliniques .
Applications De Recherche Scientifique
Chemistry: As a selective inhibitor of 5α-reductase type I, MK-386 has been used in studies to understand the enzyme’s role in steroid metabolism.
Biology: The compound has been used to investigate the biological pathways involving dihydrotestosterone, a potent androgen.
Medicine: this compound was investigated for its potential to treat androgen-dependent conditions such as acne and androgenic alopecia.
Mécanisme D'action
MK-386 exerce ses effets en inhibant sélectivement l’enzyme 5α-réductase de type I. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone, un androgène plus puissant. En inhibant cette enzyme, this compound réduit les niveaux de dihydrotestostérone dans les tissus où la 5α-réductase de type I est principalement exprimée, comme la peau et le foie. Cette réduction des niveaux de dihydrotestostérone entraîne une diminution de l’activité androgénique dans ces tissus .
Analyse Biochimique
Biochemical Properties
MK-386 plays a crucial role in biochemical reactions by inhibiting the activity of 5α-reductase type 1. This enzyme is responsible for the reduction of testosterone to dihydrotestosterone, a potent androgen that influences various physiological processes. By inhibiting 5α-reductase type 1, this compound reduces the concentration of dihydrotestosterone in serum and sebum without significantly affecting testosterone levels . This selective inhibition is particularly important in tissues where type 1 isozyme is predominant.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By reducing dihydrotestosterone levels, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in dihydrotestosterone levels can lead to decreased androgenic activity, which may impact processes such as cell proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues such as the skin and prostate, where dihydrotestosterone plays a critical role.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 5α-reductase type 1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to reduced levels of the latter in target tissues . The selective inhibition of type 1 isozyme by this compound is achieved through its unique chemical structure, which allows it to interact specifically with the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is generally well-tolerated and maintains its inhibitory effects on 5α-reductase type 1 over extended periods . Reversible elevations in aspartate aminotransferase and alanine aminotransferase levels have been observed at higher doses, indicating potential liver toxicity with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces dihydrotestosterone levels without significant adverse effects . At higher doses, the compound can cause reversible liver enzyme elevations, indicating potential toxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of 5α-reductase type 1. This inhibition affects the metabolic flux of androgens, leading to reduced levels of dihydrotestosterone and altered levels of other metabolites . The compound’s interaction with 5α-reductase type 1 is a key aspect of its metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The selective distribution of this compound to tissues with high 5α-reductase type 1 activity is crucial for its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with 5α-reductase type 1. The compound is directed to specific compartments or organelles where the enzyme is active . This targeted localization enhances the compound’s inhibitory effects on dihydrotestosterone production.
Méthodes De Préparation
La synthèse de MK-386 implique plusieurs étapes, à partir d’un précurseur stéroïdien. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau azastéroïde :
Méthylation : L’introduction de groupes méthyle à des positions spécifiques sur le noyau stéroïdien.
Oxydation : L’introduction d’un groupe cétone à la position souhaitée.
Les conditions réactionnelles de ces étapes impliquent souvent l’utilisation de bases fortes, d’agents oxydants et de catalyseurs spécifiques pour assurer la bonne stéréochimie et le placement du groupe fonctionnel .
Analyse Des Réactions Chimiques
MK-386 subit plusieurs types de réactions chimiques, notamment :
Réduction : Le composé peut être réduit pour former différents dérivés, selon l’agent réducteur utilisé.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du groupe aza, pour former différents analogues.
Oxydation : Le composé peut être davantage oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent.
Les réactifs courants utilisés dans ces réactions comprennent l’hydrogène gazeux pour la réduction, les agents halogénants pour la substitution et les agents oxydants forts comme le permanganate de potassium pour l’oxydation. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d’origine avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Chimie : En tant qu’inhibiteur sélectif de la 5α-réductase de type I, this compound a été utilisé dans des études pour comprendre le rôle de l’enzyme dans le métabolisme des stéroïdes.
Biologie : Le composé a été utilisé pour étudier les voies biologiques impliquant la dihydrotestostérone, un androgène puissant.
Médecine : this compound a été étudié pour son potentiel à traiter des affections dépendantes des androgènes telles que l’acné et l’alopécie androgénique.
Comparaison Avec Des Composés Similaires
MK-386 est unique dans sa sélectivité pour la 5α-réductase de type I. D’autres composés similaires comprennent :
Finastéride : Un inhibiteur sélectif de la 5α-réductase de type II, qui est principalement exprimée dans la prostate.
Dutastéride : Un inhibiteur non sélectif de la 5α-réductase de type I et de type II, qui diminue les niveaux de dihydrotestostérone jusqu’à 98 %.
Alors que le finastéride et la dutastéride sont commercialisés et utilisés en clinique, this compound a été abandonné en raison d’une hépatotoxicité. La forte sélectivité de this compound pour la 5α-réductase de type I en fait un outil précieux pour la recherche sur les rôles spécifiques de cette enzyme .
Propriétés
IUPAC Name |
(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZDXHKQDPUMA-MVJJLJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935926 | |
| Record name | MK-386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158493-17-5 | |
| Record name | (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158493-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7beta-Dimethyl-4-azacholestan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-386 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


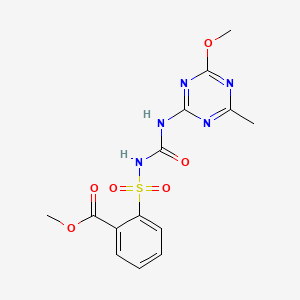

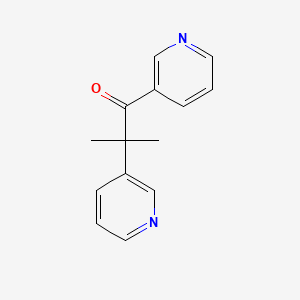
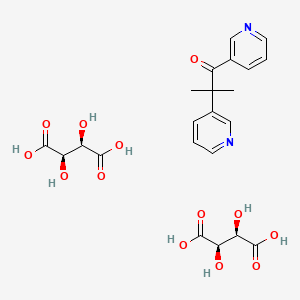


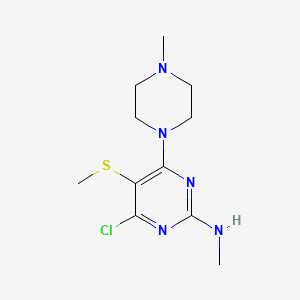
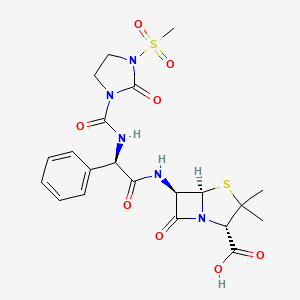
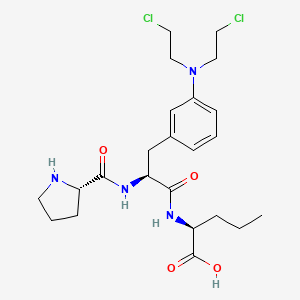
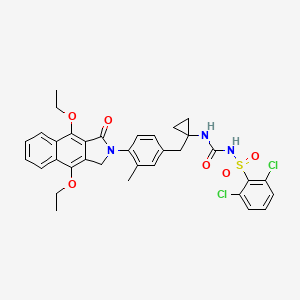


![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)
